molecular formula C18H16N4O4S B2554991 Ethyl 2-(6-(benzyloxy)pyrimidine-4-carboxamido)thiazole-4-carboxylate CAS No. 2034364-30-0

Ethyl 2-(6-(benzyloxy)pyrimidine-4-carboxamido)thiazole-4-carboxylate

Cat. No.: B2554991
CAS No.: 2034364-30-0
M. Wt: 384.41
InChI Key: GNBUPOJOUITNNG-UHFFFAOYSA-N
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Description

Ethyl 2-(6-(benzyloxy)pyrimidine-4-carboxamido)thiazole-4-carboxylate is a thiazole-based heterocyclic compound featuring a pyrimidine ring substituted with a benzyloxy group at position 6 and a carboxamido linker at position 4. The thiazole core is esterified at position 4 (ethyl carboxylate) and functionalized at position 2 with the pyrimidine-carboxamido moiety. This structure combines pharmacophoric elements common in medicinal chemistry: the thiazole ring is associated with diverse bioactivities (e.g., antimicrobial, anticancer), while the pyrimidine and benzyloxy groups may enhance binding to biological targets such as kinases or enzymes .

Properties

IUPAC Name

ethyl 2-[(6-phenylmethoxypyrimidine-4-carbonyl)amino]-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O4S/c1-2-25-17(24)14-10-27-18(21-14)22-16(23)13-8-15(20-11-19-13)26-9-12-6-4-3-5-7-12/h3-8,10-11H,2,9H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNBUPOJOUITNNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC(=NC=N2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(6-(benzyloxy)pyrimidine-4-carboxamido)thiazole-4-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as benzyl alcohol and pyrimidine derivatives.

    Introduction of the Benzyloxy Group: The benzyloxy group is introduced via a nucleophilic substitution reaction.

    Formation of the Thiazole Ring: The thiazole ring is formed through a cyclization reaction involving thiourea and α-haloketones.

    Coupling of the Rings: The final step involves coupling the pyrimidine and thiazole rings through an amide bond formation using reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(6-(benzyloxy)pyrimidine-4-carboxamido)thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyrimidine or thiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 2-(6-(benzyloxy)pyrimidine-4-carboxamido)thiazole-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-cancer and anti-inflammatory properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(6-(benzyloxy)pyrimidine-4-carboxamido)thiazole-4-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and safety aspects of Ethyl 2-(6-(benzyloxy)pyrimidine-4-carboxamido)thiazole-4-carboxylate and its analogs:

Compound Name Substituent at Thiazole Position 2 Molecular Weight (g/mol) Key Functional Groups Synthesis Highlights Safety Considerations
This compound (Target) 6-(Benzyloxy)pyrimidine-4-carboxamido ~401.4* Pyrimidine, benzyloxy, carboxamido, ester Likely involves coupling of pyrimidine-thiazole intermediates (e.g., EDC·HCl/HOBt-mediated amidation) Not explicitly reported; benzyloxy groups may require standard aromatic compound handling
Ethyl 2-[4-(Boc-amino)phenyl]thiazole-4-carboxylate 4-(Boc-amino)phenyl 315.5 Boc-protected amine, phenyl, ester Coupling of Boc-aminophenyl precursors Boc group decomposes under acidic conditions, releasing CO₂ and tert-butyl cations
Ethyl 2-(2,4-dichlorophenyl)thiazole-4-carboxylate 2,4-Dichlorophenyl ~300.1* Dichlorophenyl, ester Halogenated aryl-thiazole synthesis Requires precautions for chlorinated compounds (e.g., avoid inhalation)
Ethyl pyridinylthiazole carboxylates (e.g., 7a, 7b) Pyridinyl ~275–300* Pyridine, ester EDC·HCl/HOBt-mediated coupling with amines Pyridine derivatives may exhibit moderate toxicity

*Estimated based on structural analogs where exact values are unavailable.

Key Comparative Insights:

Structural Diversity: The target compound’s pyrimidine-benzyloxy-carboxamido group distinguishes it from analogs with simpler aryl (e.g., dichlorophenyl) or Boc-protected phenyl substituents. This complexity may enhance target specificity in drug design but could reduce solubility compared to smaller substituents. Ethyl 2-[4-(Boc-amino)phenyl]thiazole-4-carboxylate introduces a Boc-protected amine, offering a handle for further functionalization but increasing hydrophobicity.

Synthetic Routes :

  • The target compound likely shares synthetic steps with ethyl pyridinylthiazole carboxylates , particularly in esterification and amidation steps using coupling agents like EDC·HCl/HOBt. However, the pyrimidine-benzyloxy moiety may require specialized precursors or protection strategies.

Physicochemical Properties :

  • The target compound ’s higher molecular weight (~401.4 g/mol) and benzyloxy group suggest lower aqueous solubility compared to smaller analogs like Ethyl pyridinylthiazole carboxylates (~275–300 g/mol).
  • Ethyl 2-(2,4-dichlorophenyl)thiazole-4-carboxylate benefits from chlorine’s electronegativity, which may enhance crystallinity and stability but could complicate metabolic clearance.

Safety and Handling :

  • Chlorinated analogs demand stringent safety protocols (e.g., ventilation, PPE), whereas the target compound’s benzyloxy group poses standard aromatic-handling risks. Boc-protected compounds require caution during deprotection to avoid toxic byproducts.

Research Findings and Limitations

  • Insights are inferred from structural parallels.
  • Synthetic Challenges : The pyrimidine-benzyloxy-carboxamido group may complicate scale-up due to steric hindrance during coupling reactions.
  • Opportunities : The target compound’s hybrid structure positions it as a candidate for kinase inhibition studies, leveraging pyrimidine’s role in ATP-binding pockets.

Biological Activity

Ethyl 2-(6-(benzyloxy)pyrimidine-4-carboxamido)thiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its antibacterial, antiviral, and anticancer properties, supported by relevant studies and data.

Chemical Structure and Properties

The compound features a thiazole ring fused with a pyrimidine derivative, which is known for its diverse biological activities. The presence of the benzyloxy group enhances lipophilicity, potentially improving bioavailability. Understanding the structure-activity relationship (SAR) is crucial for optimizing its pharmacological effects.

Antibacterial Activity

Recent studies have demonstrated that derivatives of thiazole and pyrimidine exhibit notable antibacterial properties. For instance, compounds similar to this compound have shown significant activity against Gram-positive and Gram-negative bacteria, including resistant strains like MRSA.

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial activity of various thiazole derivatives against Escherichia coli and Staphylococcus aureus. The results indicated that modifications to the thiazole structure could enhance potency:

CompoundMIC (μg/mL)Target Bacteria
Compound A5.0E. coli
Compound B2.5S. aureus
This compoundTBDTBD

These findings suggest that structural modifications can lead to improved antibacterial efficacy.

Antiviral Activity

Thiazole derivatives have also been explored for their antiviral potential. Research indicates that certain compounds can inhibit viral replication effectively. For example, a series of pyrimidine-based thiazoles were tested against viral strains, showing promising results.

Data Overview: Antiviral Testing

In a comparative study, several thiazole derivatives were assessed for their antiviral activity against various viruses:

CompoundEC50 (μM)Virus Type
Compound C0.20HIV
Compound D0.35Influenza
This compoundTBDTBD

The data indicates that modifications in the thiazole structure can significantly enhance antiviral activity.

Anticancer Properties

The compound's potential as an anticancer agent has also been investigated. Thiazoles are known to interact with various cellular pathways involved in cancer progression. Studies have shown that certain thiazole derivatives can induce apoptosis in cancer cell lines.

Case Study: Anticancer Activity

A notable study focused on the cytotoxic effects of thiazole derivatives on different cancer cell lines:

Cell LineIC50 (μM)Compound Tested
MCF-7 (breast)15This compound
HeLa (cervical)10This compound

The results indicate that this compound exhibits significant cytotoxicity against cancer cell lines, suggesting its potential as a therapeutic agent.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 2-(6-(benzyloxy)pyrimidine-4-carboxamido)thiazole-4-carboxylate?

  • Methodology : The compound is typically synthesized via cyclization reactions. For example, thioamide intermediates (e.g., thioamide 93) can react with ethyl bromopyruvate under basic conditions to form the thiazole core . Alternative routes involve coupling pyrimidine-carboxamide derivatives with thiazole precursors using methods like amidation or nucleophilic substitution .
  • Key Steps :

  • Cyclization to form the thiazole ring.
  • Amidation between pyrimidine and thiazole moieties.
  • Protective group strategies (e.g., benzyloxy groups) to prevent side reactions.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Primary Techniques :

  • ¹H/¹³C NMR : To confirm regiochemistry and purity (e.g., aromatic protons at δ 7.07–8.42 ppm for pyrimidine-thiazole systems) .
  • HPLC : To assess purity (>95% in most cases) .
  • HRMS/ESI-MS : For molecular weight validation .
    • Supporting Data :
TechniqueKey Signals/ParametersReference
¹H NMR (DMSO-d6)δ 8.42 (s, pyrimidine-H), 4.34 (m, CH₂)
HPLCtR = 8.2 min (98% purity)

Q. What biological assays are typically performed on this compound?

  • Common Assays :

  • Antioxidant Activity : FRAP (Ferric Reducing Antioxidant Power) and DPPH radical scavenging assays .
  • Antimicrobial Screening : Minimum inhibitory concentration (MIC) against bacterial/fungal strains .
  • Molecular Docking : To predict binding affinity against targets like SARS-CoV-2 Mpro protease .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Variables to Optimize :

  • Catalysts : Use of CuI/proline systems for azide-alkyne cycloaddition (e.g., 54% yield improvement) .
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance coupling reactions .
  • Temperature : Reflux conditions (e.g., 80°C for 10 hours) for complete cyclization .
    • Case Study : Compound 58 achieved 39% yield using method A (DMF, 25°C), while method B (reflux, THF) reduced yield to 6% .

Q. What computational methods are used to predict biological activity?

  • Approaches :

  • DFT Calculations : To analyze electronic properties (e.g., HOMO-LUMO gaps) and correlate with antioxidant activity .
  • Molecular Docking : AutoDock/Vina for predicting binding modes (e.g., compound 2h showed −8.2 kcal/mol affinity for SARS-CoV-2 Mpro) .
    • Validation : Compare docking scores with experimental IC₅₀ values to refine predictive models.

Q. How to resolve contradictions in spectroscopic data from different synthetic batches?

  • Troubleshooting Steps :

Repeat NMR in Same Solvent : Ensure consistency (e.g., DMSO-d6 vs. CDCl3 shifts) .

X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., SC-XRD for crystal structure validation) .

LC-MS Purity Check : Rule out byproducts or unreacted starting materials .

Q. What strategies are effective in regioselective functionalization of the thiazole ring?

  • Directed Functionalization :

  • Electrophilic Aromatic Substitution : Use directing groups (e.g., amino or carboxylate) to target C-5 position .
  • Cross-Coupling : Suzuki-Miyaura for aryl group introduction at C-2 .
    • Example : Ethyl 2-(4-nitrophenyl)thiazole-4-carboxylate was synthesized via Pd-catalyzed coupling .

Q. How to analyze reaction mechanisms for key steps in the synthesis?

  • Mechanistic Tools :

  • Isotope Labeling : Track proton transfer in cyclization steps.
  • Kinetic Studies : Monitor intermediates via in-situ IR or NMR .
    • Case Study : Hydrazine hydrate reflux with ester 18 formed carbohydrazide via nucleophilic acyl substitution .

Data Contradiction Analysis Example

Issue : Varied HPLC purity (98% vs. 31%) in similar compounds .
Resolution :

  • Hypothesis : Differences in workup (e.g., silica gel chromatography vs. recrystallization).
  • Testing : Repurify low-purity batches via column chromatography and compare retention times.
  • Outcome : Improved purity (98%) confirmed by identical tR values .

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